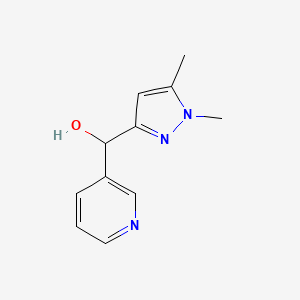

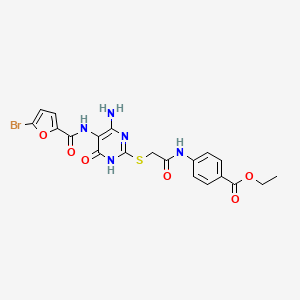

(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol” is a pyrazole-based compound . Pyrazole-based compounds have been widely described in the literature as chelating ligands . They are also well-known as important heterocyclic biologically active compounds, acting as antitumor , antiviral , anti-inflammatory , anti-anxiety or antimicrobial agents .

Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .

Molecular Structure Analysis

The molecular structure of pyrazole-based compounds was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set . An evaluation of the molecule stability is provided by a NBO analysis .

Chemical Reactions Analysis

The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . For evaluating the catalytic activity, the experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .

Scientific Research Applications

Catalytic Activities

- Pyrazole and pyridine-based ligands, including derivatives of (1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol, have been studied for their catecholase activities. Complexes formed with these ligands show high reaction rates in methanol, indicating their potential in catalytic processes (Mouadili, Attayibat, Kadiri, Radi, & Touzani, 2013).

Antimicrobial and Antioxidant Activities

- Pyrazole derivatives, including those related to this compound, have shown moderate antibacterial and antioxidant activities. These findings are significant for the development of new pharmaceuticals and therapeutic agents (Lynda, 2021).

Supramolecular Chemistry

- Studies involving derivatives of this compound have contributed to the development of triple-strand helical supramolecular complexes. These complexes have potential applications in molecular electronics and nanotechnology (Lam, Cheung, Fung, & Wong, 1997).

Computational Chemistry

- Computational studies have been carried out on pyrazolyl α-amino esters derivatives, including those related to this compound. These studies aid in understanding the reaction mechanisms and designing new synthetic strategies for heterocyclic systems (Mabrouk, Arrousse, Korchi, Lachgar, Oubair, Elachqar, Jabha, Lachkar, El Hajjaji, Rais, & Taleb, 2020).

Proton Transfer Studies

- Research on pyrazole-pyridine derivatives, including those structurally similar to this compound, has revealed insights into various proton transfer processes in chromophores. This is significant for understanding photophysical properties of molecules (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Pyrazole-based ligands have been used in various applications, including as a catalyst for hydrolysis reactions and oxidation .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Future Directions

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-6-10(13-14(8)2)11(15)9-4-3-5-12-7-9/h3-7,11,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIPTIMAHGPCHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2=CN=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)

![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)

![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)

![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)

![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)

![4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2409711.png)